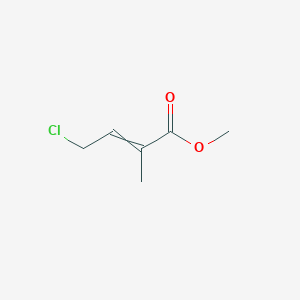

Methyl 4-chloro-2-methylbut-2-enoate

Description

Significance of Alpha, Beta-Unsaturated Esters as Synthetic Intermediates and Building Blocks

Alpha, beta-unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond between the α and β positions relative to a carbonyl group of an ester. fiveable.mewikipedia.org This conjugated system of double bonds is responsible for their distinct reactivity and renders them highly valuable as intermediates in organic synthesis. fiveable.me The electron-withdrawing nature of the carbonyl group polarizes the C=C bond, making the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. fiveable.mewikipedia.orgrsc.org

These structural features allow α,β-unsaturated esters to participate in a wide array of important chemical transformations, including:

Michael Reaction: Acting as electrophiles in conjugate additions. fiveable.me

Claisen Condensation: Undergoing nucleophilic addition-elimination reactions. fiveable.me

Diels-Alder Reactions: Functioning as dienophiles due to their electron-deficient double bond. wikipedia.org

Hydrogenation: Allowing for selective reduction of either the double bond or the ester group. wikipedia.org

Their ability to serve as precursors for generating stereochemically defined acyclic substituted alkenes further enhances their utility. nih.gov Consequently, the α,β-unsaturated carbonyl motif is a key structural component found in numerous biologically active molecules, making these esters indispensable building blocks for the pharmaceutical, agrochemical, and materials science industries. wikipedia.orgnih.gov

Overview of Methyl 4-chloro-2-methylbut-2-enoate as a Versatile Small Molecule Scaffold

This compound (CAS No: 1021906-38-6) is a specific example of a multifunctional α,β-unsaturated ester. bldpharm.com Its structure features a butenoate backbone with a methyl group at the second carbon (α-position) and a chloro group at the fourth carbon (γ-position).

The combination of these features within a single small molecule makes it a highly versatile synthetic scaffold:

The α,β-unsaturated ester moiety provides the reactivity profile discussed previously, allowing for conjugate additions and other transformations targeting the C=C double bond.

The allylic chloride at the C-4 position is a good leaving group, making this site susceptible to nucleophilic substitution (SN2) reactions.

The methyl group at the α-position influences the steric and electronic properties of the double bond, potentially directing the stereochemical outcome of reactions.

This multifunctionality allows for sequential and selective reactions, enabling chemists to introduce diverse functionalities and build molecular complexity from a relatively simple starting material. The reactivity of similar halogenated esters as building blocks for more complex molecules, including pharmaceuticals and agrochemicals, underscores the synthetic potential of this compound.

| Property | Value |

| CAS Number | 1021906-38-6 bldpharm.com |

| Molecular Formula | C₆H₉ClO₂ bldpharm.com |

| Molecular Weight | 148.59 g/mol bldpharm.comchemicalbook.com |

| SMILES Code | O=C(OC)/C(C)=C/CCl bldpharm.com |

Contextualization within Halogenated Butenoate Chemistry

This compound belongs to the broader class of halogenated butenoates. The introduction of a halogen atom into an organic molecule, a process known as halogenation, is a fundamental strategy in organic synthesis to modify its physical, chemical, and biological properties. numberanalytics.com Halogens can alter the reactivity and stability of a compound and are key components in many pharmaceuticals and agrochemicals. numberanalytics.comnih.gov

In the context of butenoates, the presence of a halogen, particularly an allylic chloride as in this case, significantly enhances the synthetic utility of the molecule. While the unsaturated ester portion can undergo its characteristic reactions, the C-Cl bond provides an additional, orthogonal reactive site. Halogenation of alkenes often proceeds through a cyclic halonium ion intermediate, leading to stereoselective anti-addition products. masterorganicchemistry.com In the case of this compound, the chlorine is already incorporated, presenting a site for substitution.

This dual reactivity is a hallmark of many halogenated intermediates used in organic synthesis. noaa.gov For instance, related compounds like Methyl (E)-4-chlorobut-2-enoate are recognized for their utility as building blocks due to their inherent reactivity. The strategic placement of the chloro group in this compound allows it to serve as a linchpin in synthetic sequences, enabling the connection of different molecular fragments through substitution chemistry while leaving the unsaturated ester available for further functionalization.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c1-5(3-4-7)6(8)9-2/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZAWBBRKABPAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00853230 | |

| Record name | Methyl 4-chloro-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00853230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56905-07-8 | |

| Record name | Methyl 4-chloro-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00853230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for Methyl 4 Chloro 2 Methylbut 2 Enoate and Its Analogs

Esterification Methodologies

The introduction of the methyl ester group is a fundamental step in the synthesis of the target compound. This is typically achieved by the esterification of the corresponding carboxylic acid, 4-chloro-2-methylbut-2-enoic acid.

Direct esterification of a carboxylic acid with an alcohol is a common and effective method. The classic Fischer esterification involves reacting the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and strategies to drive it towards the product often involve removing the water formed as a byproduct or using a large excess of the alcohol.

Modern advancements have introduced a variety of catalysts to facilitate this transformation under milder conditions. For instance, heterogeneous acid catalysts like graphene oxide and macroporous polymeric resins have been shown to be effective for the esterification of a wide range of acids and alcohols, offering benefits such as easy recovery and reusability. organic-chemistry.org Other methods include the use of sulfuryl fluoride (B91410) (SO2F2) as a mediating agent for the dehydrative coupling of carboxylic acids and alcohols at room temperature. organic-chemistry.org For unsaturated acids, which can be sensitive to harsh acidic conditions, milder catalytic systems are often preferred to prevent side reactions like isomerization or polymerization. researchgate.net

An alternative to direct esterification is transesterification, where an existing ester is reacted with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. While less direct for the primary synthesis, it can be a useful strategy in certain synthetic pathways.

Halogenation Reactions and Stereocontrol in Alpha, Beta-Unsaturated Systems

The chlorination of the α,β-unsaturated ester system is a critical step that defines both the regiochemistry and stereochemistry of the final product. The position of the chlorine atom and the geometry of the double bond are crucial for the molecule's subsequent reactivity.

The chlorination of α,β-unsaturated esters with molecular chlorine (Cl₂) in methanol (B129727) can lead to a mixture of products, including dichlorides and methoxy (B1213986) chlorides. rsc.orgrsc.org The addition of the elements of "Cl" and "OCH₃" across the double bond can occur in two different orientations, leading to Markovnikov (M) and anti-Markovnikov (AM) regioisomers.

Research into the chlorination of various α,β-unsaturated esters has shown that the product distribution is influenced by the substrate structure and reaction conditions. In the absence of specific directing groups or catalysts, a mixture of isomers is often obtained. The mechanism can proceed through an acid-catalyzed pathway or via a chloronium ion intermediate. rsc.org

Table 1: Product Distribution in the Chlorination of Representative α,β-Unsaturated Esters in Methanol

| Substrate | Products | Yield (%) |

|---|---|---|

| Methyl Acrylate | Methyl 2,3-dichloropropanoate | 35 |

| Methyl 3-chloro-2-methoxypropanoate (AM) | 65 | |

| Methyl Crotonate | Methyl 2,3-dichlorobutanoate | 43 |

| Methyl 3-chloro-2-methoxybutanoate (AM) | 57 | |

| Methyl Methacrylate | Methyl 2,3-dichloro-2-methylpropanoate | 44 |

Data synthesized from studies on the chlorination of unsaturated esters. rsc.org

Achieving stereoselectivity to favor the (2E)-isomer is paramount for many synthetic applications. One documented approach involves the reaction of methanol with (2E)-4-chloro-2-methylbut-2-enoyl chloride. This method, using acetyl chloride at low to ambient temperatures, has been reported to produce the desired (2E)-ester in high yield (90%). chemicalbook.com

Another relevant stereoselective synthesis produces the related compound, 4-chloro-3-methoxybut-2E-enoic acid methyl ester. prepchem.com This process starts with 4-chloroacetoacetyl chloride and involves treatment with methanol and thionyl chloride, followed by elimination to form the E-double bond. prepchem.com Such strategies, which establish the stereochemistry in a precursor and carry it through the final esterification or an elimination step, are key to obtaining a single stereoisomer.

The presence of an acid scavenger, such as pyridine (B92270) or 2,6-lutidine, can significantly alter the course of the chlorination of α,β-unsaturated systems. rsc.orgrsc.org In the absence of a scavenger, the reaction of some unsaturated substrates is believed to proceed via a rapid, acid-catalyzed mechanism involving a reactive enol intermediate. The addition of an acid scavenger neutralizes the acid (HCl) produced during the reaction, suppressing this pathway. google.com

By inhibiting the acid-catalyzed mechanism, the reaction is forced to proceed through a carbon-carbon π-bond (chloronium ion) mechanism. rsc.org This shift in mechanism can have a profound impact on the ratio of Markovnikov to anti-Markovnikov products, particularly in the chlorination of α,β-unsaturated ketones. rsc.org However, for α,β-unsaturated esters, the effect of pyridine on the product ratios is often not as significant. rsc.orgrsc.org The rate of chlorination can also be affected; for example, the chlorination of methyl vinyl ketone is retarded by the presence of pyridine.

Table 2: Effect of Pyridine on Product Ratios in the Chlorination of Methyl Vinyl Ketone in Methanol

| Condition | Dichloride (%) | Methoxy Chloride (M) (%) | Methoxy Chloride (AM) (%) |

|---|---|---|---|

| No Scavenger | 28 | 15 | 57 |

Data represents the chlorination of a model α,β-unsaturated ketone, illustrating the typical effect of an acid scavenger on product distribution. rsc.org

Functionalization of the Butenoate Backbone

The butenoate backbone of Methyl 4-chloro-2-methylbut-2-enoate is rich in functionality, offering several sites for further synthetic modification. The allylic chloride is a key reactive handle for introducing new functional groups via nucleophilic substitution reactions. This allows for the synthesis of a wide array of analogs by displacing the chloride with nucleophiles such as azides, cyanides, or various oxygen- and nitrogen-based nucleophiles.

Furthermore, the carbon-carbon double bond can participate in various addition reactions. For example, dihydroxylation, epoxidation, or cyclopropanation could be employed to introduce further complexity. The synthesis of related functionalized butenoates, such as Methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate, demonstrates the potential for elaborate transformations on similar scaffolds. orgsyn.org In that synthesis, an allylic bromide is used in an indium-mediated reaction with formaldehyde (B43269) to introduce a hydroxymethyl group. orgsyn.org

Alternatively, synthetic strategies can begin with a functionalized backbone, such as from Methyl 4-hydroxy-2-methylbut-2-enoate, which can be synthesized from 4-hydroxy-2-butynoic acid. orgsyn.orgnih.gov The hydroxyl group in this precursor can be protected and carried through several steps or converted to a leaving group, including a chloride, at the appropriate stage of the synthesis.

Nucleophilic Substitution Reactions Involving the Allylic Chlorine Atom

The chlorine atom in this compound is positioned at an allylic carbon, which significantly influences its reactivity in nucleophilic substitution reactions. pearson.com This position stabilizes the transition states of both SN1 and SN2 mechanisms, allowing for substitution reactions to occur under various conditions. youtube.com

In an SN1-type mechanism , the departure of the chloride leaving group is facilitated by the formation of a resonance-stabilized allylic carbocation. This delocalization of the positive charge over two carbon atoms enhances the stability of the intermediate, making the reaction proceed more readily than with a corresponding saturated alkyl halide. The reaction rate is primarily dependent on the concentration of the substrate. Such reactions are typically favored by polar, protic solvents and weak nucleophiles. Due to the planar nature of the carbocation intermediate, a nucleophile can attack from either face, potentially leading to a mixture of stereoisomeric products if the molecule has appropriate substitution. libretexts.org

In an SN2-type mechanism , a strong nucleophile directly attacks the electrophilic carbon, displacing the chloride ion in a single, concerted step. libretexts.org Allylic halides, including this compound, are particularly reactive in SN2 reactions, even more so than primary alkyl halides. youtube.com This enhanced reactivity is attributed to the stabilization of the transition state through orbital overlap with the adjacent π-system of the double bond. The reaction proceeds with an inversion of configuration at the electrophilic carbon. Strong, non-basic nucleophiles and polar, aprotic solvents favor the SN2 pathway.

The choice between SN1 and SN2 pathways can be directed by the reaction conditions and the nature of the nucleophile, as summarized in the table below.

| Reaction Type | Substrate | Nucleophile | Solvent | Outcome |

| SN1 | Tertiary > Secondary > Primary Allylic | Weak (e.g., H₂O, ROH) youtube.com | Polar Protic | Racemization/Mixture of Products libretexts.org |

| SN2 | Primary > Secondary Allylic | Strong (e.g., I⁻, RS⁻, N₃⁻) youtube.com | Polar Aprotic | Inversion of Stereochemistry |

Lewis acids, such as zinc chloride, can be employed to activate the allylic halide towards substitution, even with weak nucleophiles like alkenes, by coordinating to the chlorine atom and facilitating its departure as a leaving group. wikipedia.org

Reduction Methodologies for Carboxyl and Halogen Groups

The selective reduction of either the methyl ester (carboxyl) or the allylic chlorine in this compound presents a significant synthetic challenge due to the presence of multiple reducible functional groups. The choice of reducing agent is critical to achieving the desired transformation.

Reduction of the Allylic Chlorine: The C-Cl bond can be reduced to a C-H bond, leaving the α,β-unsaturated ester intact. This transformation can be achieved using milder reducing agents. Sodium borohydride (B1222165) (NaBH₄) can reduce alkyl halides, although conditions may need to be specific. chemistai.org A more selective method involves the use of tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN), which is a standard procedure for the reduction of alkyl halides via a free-radical mechanism.

Reduction of the Ester Group: The reduction of the ester group to a primary alcohol requires strong reducing agents.

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reagent that readily reduces esters to primary alcohols. harvard.eduwikipedia.orgcommonorganicchemistry.com However, it will also reduce the allylic chloride to an alkane. wikipedia.org Therefore, using LiAlH₄ on this compound would likely yield 2-methylbut-2-ene-1,4-diol, with the chlorine being substituted by hydride and the ester reduced.

Lithium borohydride (LiBH₄) is a milder alternative to LiAlH₄ but is still capable of reducing esters to alcohols, especially in refluxing THF. harvard.educommonorganicchemistry.com It is generally more selective than LiAlH₄ and may leave other functional groups like amides and carboxylic acids untouched. acs.org Its reactivity towards the allylic chloride would need to be considered.

Diisobutylaluminum hydride (DIBAL-H) is a powerful and selective reducing agent. commonorganicchemistry.com At low temperatures (e.g., -78 °C), it can reduce esters to aldehydes. youtube.com If excess DIBAL-H is used or at higher temperatures, it will proceed to the primary alcohol. Its chemoselectivity for the ester over the allylic chloride is a key consideration for its application.

Simultaneous vs. Selective Reduction: Achieving selectivity requires careful choice of reagents and conditions. For instance, the Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is highly effective for the 1,2-reduction of α,β-unsaturated ketones and aldehydes to the corresponding allylic alcohols. harvard.eduacs.org Applying this to an α,β-unsaturated ester might selectively yield the allylic alcohol without affecting the allylic chloride.

The following table summarizes the general reactivity of common reducing agents towards the functional groups present in the target molecule.

| Reducing Agent | Ester Group | Allylic Halide | α,β-Unsaturated System |

| LiAlH₄ | Reduces to Alcohol wikipedia.org | Reduces to Alkane wikipedia.org | Reduces C=C bond wikipedia.org |

| NaBH₄ | Generally unreactive or slow reduction commonorganicchemistry.com | Reduces to Alkane chemistai.org | Can reduce C=C (1,4-addition) |

| NaBH₄, CeCl₃ (Luche) | - | - | Reduces C=O to alcohol (1,2-addition) harvard.edu |

| DIBAL-H | Reduces to Aldehyde or Alcohol youtube.com | May reduce | Can reduce C=C bond |

| Bu₃SnH, AIBN | Unreactive | Reduces to Alkane | Unreactive |

Carbon-Carbon Bond Forming Reactions

Radical Cyclization Approaches for Complex Architectures

The structure of this compound is well-suited for radical-mediated carbon-carbon bond formation, particularly intramolecular cyclization reactions. The allylic chlorine atom can serve as a precursor to a resonance-stabilized allylic radical upon treatment with a radical initiator system, such as tributyltin hydride (Bu₃SnH) and AIBN. libretexts.org

The general mechanism involves the generation of a tributyltin radical, which abstracts the chlorine atom from the substrate to form an allylic radical. jove.com This radical is stabilized by resonance, with the unpaired electron delocalized between the C2 and C4 positions. If a suitable radical acceptor is present elsewhere in the molecule (tethered to the ester or another part of an analog), this radical intermediate can undergo intramolecular addition to form a new carbon-carbon bond, leading to cyclic or polycyclic architectures. acs.org The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the specific geometry of the transition state. This approach is powerful for constructing complex molecular skeletons that are otherwise difficult to access.

Photoredox Catalysis in Synthetic Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. beilstein-journals.org This methodology allows for the generation of radical intermediates from stable precursors, including alkyl and allylic halides. rsc.orgacademie-sciences.fr

In the context of this compound, a photoredox catalyst (such as a ruthenium or iridium complex) absorbs visible light and enters an excited state. nih.gov This excited-state catalyst can then engage in a single-electron transfer (SET) with the substrate. By reducing the C-Cl bond, it generates an allylic radical. This radical can then be used in a variety of C-C bond-forming reactions, such as:

Coupling with π-nucleophiles: The generated radical can add to electron-rich alkenes or arenes.

Giese-type additions: The radical can add to Michael acceptors. rsc.org

Dual Catalysis Systems: Photoredox catalysis can be merged with other catalytic cycles, such as transition metal or organocatalysis. princeton.eduresearchgate.net For example, a photoredox-generated radical could be trapped by a nickel or copper co-catalyst, which then undergoes reductive elimination to form a C-C bond with a suitable cross-coupling partner. rsc.orgrsc.org This synergistic approach expands the scope of possible transformations, enabling previously challenging cross-coupling reactions. researchgate.net

The table below outlines a general scheme for a dual photoredox/nickel-catalyzed cross-coupling reaction.

| Step | Process | Description |

| 1 | Light Absorption | Photocatalyst (PC) absorbs light to form the excited state (PC). |

| 2 | Single Electron Transfer (SET) | PC reduces the allylic chloride (R-Cl), generating an allylic radical (R•) and the oxidized photocatalyst (PC⁺). |

| 3 | Oxidative Addition | The allylic radical (R•) is trapped by a low-valent Nickel(0) catalyst to form a Ni(I)-R intermediate. |

| 4 | Cross-Coupling Partner Coordination | A coupling partner (e.g., an organoboron reagent) undergoes transmetalation with a Ni(II) species. |

| 5 | Reductive Elimination | The two organic fragments on the nickel center couple, forming the new C-C bond and regenerating the Ni(0) catalyst. |

| 6 | Catalyst Regeneration | The oxidized photocatalyst (PC⁺) is reduced back to its ground state, completing the photocatalytic cycle. |

Optimization of Synthetic Pathways

Innovative Reagent Systems for Enhanced Yields and Selectivity

The synthesis of this compound and its analogs often involves allylic chlorination of a suitable precursor. Achieving high yields and selectivity in these reactions is paramount, as competing reactions like addition to the double bond can significantly lower the efficiency. libretexts.org

Traditional allylic chlorination can be performed using chlorine gas (Cl₂) at high temperatures, but this method often lacks selectivity. libretexts.orgyoutube.com Modern synthetic chemistry relies on more sophisticated reagent systems to control the reaction outcome.

N-Chlorosuccinimide (NCS): NCS is a common reagent for allylic chlorination. It provides a low, steady concentration of chlorine radicals, which favors substitution at the allylic position over electrophilic addition to the alkene. libretexts.org The reaction is typically initiated by light (UV) or a radical initiator like AIBN or benzoyl peroxide.

Catalytic Systems: To further improve selectivity, catalytic methods have been developed. For instance, selenium-catalyzed allylic chlorination using NCS as the chlorine source has been shown to be effective. acs.orgacs.org Phenylselenenyl chloride can act as a catalyst, converting C-H bonds into more reactive C-Cl bonds with high selectivity for the allylic position. acs.org

The choice of solvent and reaction conditions is also crucial. Non-polar solvents like carbon tetrachloride (CCl₄) are often used to minimize polar side reactions. youtube.com The optimization process involves screening different chlorine sources, initiators or catalysts, and solvent systems to maximize the yield of the desired allylic chloride product while minimizing the formation of dichlorinated byproducts and other isomers.

| Reagent System | Conditions | Advantage | Potential Disadvantage |

| Cl₂ | High Temperature (e.g., 400 °C) jove.com | Inexpensive | Low selectivity, potential for addition reactions libretexts.org |

| NCS | Radical Initiator (light, heat, AIBN) libretexts.org | Good selectivity for allylic position | Requires careful control of conditions |

| NCS / Selenium Catalyst | Mild Conditions | High selectivity, catalytic turnover acs.org | Catalyst toxicity and removal |

Catalytic Systems for Efficient Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

The introduction of a chlorine atom at the C4 position of a 2-methylbut-2-enoate scaffold can be achieved through various synthetic methods. Catalytic approaches are highly desirable as they offer advantages in terms of efficiency, selectivity, and sustainability over stoichiometric reagents. numberanalytics.com Both transition metal catalysis and organocatalysis represent powerful platforms for such transformations.

Transition Metal Catalysis

Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient routes for the formation of carbon-halogen bonds. nih.gov While specific literature detailing the direct transition metal-catalyzed synthesis of this compound is not abundant, examining the synthesis of structurally related compounds provides significant insight into potential catalytic systems.

For instance, the synthesis of related allylic chlorides often employs transition metal catalysts to facilitate the halogenation of corresponding alcohols or to control the regioselectivity of addition reactions. A notable example is the use of a copper(I) salt catalyst in the synthesis of related chlorinated butenyl compounds. This suggests that a similar strategy could be applicable to the synthesis of this compound, potentially from a precursor such as Methyl 4-hydroxy-2-methylbut-2-enoate. The catalytic cycle would likely involve the activation of a halogen source by the transition metal complex.

Another relevant example is the silver-mediated coupling of methyl 4-bromobut-2-enoate, which points to the utility of transition metals in activating C-X bonds in similar substrate skeletons. The choice of metal, ligand, and reaction conditions would be crucial in controlling the efficiency and selectivity of the chlorination reaction.

| Catalyst System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Copper(I) salt (e.g., CuBr) | Allylic Alcohols | Allylic Halides | Facilitates the conversion of alcohols to halides under mild conditions. | researchgate.net |

| Silver(I) salt (e.g., AgNO₃) | Methyl 4-bromobut-2-enoate | Coupling Products | Demonstrates activation of C-X bond in a butenoate system. | nih.gov |

Organocatalysis

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. chemicalbook.com While direct application to the synthesis of this compound is not widely reported, the principles of organocatalysis suggest potential avenues for its formation.

One hypothetical approach could involve the activation of an enal or enone precursor through the formation of an iminium ion with a chiral secondary amine catalyst. This activation would lower the LUMO of the α,β-unsaturated system, potentially facilitating a conjugate addition of a chloride source. Alternatively, an enamine-based activation of a carbonyl compound could be envisioned to react with an electrophilic chlorine source.

The development of organocatalytic methods for the synthesis of halo-substituted butenoates remains an area with significant potential for exploration. The key advantages of organocatalysis, such as its operational simplicity, low toxicity, and ability to perform asymmetric transformations, make it an attractive alternative to metal-based systems. nih.govnih.gov

| Catalyst Type | Activation Mode | Potential Substrate | Potential Reaction | Reference |

|---|---|---|---|---|

| Secondary Amines (e.g., Proline derivatives) | Iminium Ion Formation | α,β-Unsaturated Aldehyde/Ketone | Conjugate Addition of Chloride | chemicalbook.com |

| Thioureas | Hydrogen Bonding Activation | Electrophilic Chlorine Source | Reaction with an Enolate Precursor | nih.gov |

Considerations for Scalable Synthetic Methodologies

The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. For the synthesis of this compound, the choice of catalytic system has significant implications for scalability.

Key Considerations for Scalability:

Catalyst Cost and Availability: For large-scale production, the cost of the catalyst is a critical factor. Catalysts based on abundant and inexpensive metals like copper would be more favorable than those using precious metals. Similarly, organocatalysts that are readily available or can be synthesized in a few simple steps are preferred.

Catalyst Loading and Turnover Number: A highly efficient catalyst with a low required loading and a high turnover number (TON) is essential for minimizing cost and simplifying product purification.

Reaction Conditions: Ideal scalable reactions are conducted under mild conditions (moderate temperature and pressure) in safe and environmentally benign solvents. High temperatures and pressures increase equipment costs and operational hazards.

Process Safety: The reagents and intermediates involved should have acceptable safety profiles. The generation of hazardous byproducts must be minimized or effectively managed.

Product Isolation and Purification: The workup and purification procedures should be simple and efficient. Chromatographic separations, which are common in laboratory-scale synthesis, are often not feasible for large-scale production. Crystallization or distillation are more desirable purification methods.

Waste Management: The generation of waste should be minimized to reduce environmental impact and disposal costs. Catalytic processes are inherently advantageous in this regard compared to stoichiometric reactions. numberanalytics.com

| Factor | Transition Metal Catalysis | Organocatalysis |

|---|---|---|

| Catalyst Cost | Varies widely; can be low for base metals (e.g., Cu, Fe) but high for precious metals (e.g., Pd, Ru). | Generally low to moderate, as they are often derived from readily available starting materials. |

| Catalyst Removal | Can be challenging, with potential for metal contamination in the final product. | Often simpler, as catalysts are typically non-volatile and can sometimes be removed by extraction. |

| Sensitivity | Some metal catalysts are sensitive to air and moisture, requiring inert atmospheres. | Generally more robust and tolerant to air and moisture. |

| Toxicity | Many transition metals and their salts have toxicity concerns. | Typically have lower toxicity profiles. |

Mechanistic Investigations of Reactions Involving Methyl 4 Chloro 2 Methylbut 2 Enoate

Elucidation of Electrophilic Addition Mechanisms to the Alkene Moiety

The carbon-carbon double bond in Methyl 4-chloro-2-methylbut-2-enoate is a region of high electron density, making it susceptible to attack by electrophiles. The mechanisms of these addition reactions are multifaceted, influenced by the nature of the electrophile and the reaction conditions.

Role of Carbon-Carbon Pi-Bond (Chloronium Ion) Mechanisms

In the presence of halogens like chlorine (Cl₂) or bromine (Br₂), the electrophilic addition to the alkene functionality of this compound is proposed to proceed through a cyclic halonium ion intermediate. The π electrons of the carbon-carbon double bond attack the electrophilic halogen, leading to the formation of a three-membered ring containing the halogen atom, known as a chloronium ion in the case of chlorine. nih.govresearchgate.net This intermediate is characterized by the halogen bearing a partial positive charge, which is shared across the two carbon atoms of the original double bond.

The subsequent step involves the nucleophilic attack by the halide ion (e.g., Cl⁻) on one of the carbon atoms of the chloronium ion. This attack occurs from the side opposite to the bulky chloronium ion, resulting in an anti-addition of the two halogen atoms across the double bond. nih.govresearchgate.net This stereospecific outcome is a hallmark of the halonium ion mechanism. The regioselectivity of the nucleophilic attack is influenced by the substitution pattern of the alkene. In the case of this compound, the methyl group and the ester group will influence the stability of the partial positive charge on the carbon atoms within the chloronium ion, thereby directing the incoming nucleophile.

Influence of Acid-Catalyzed Pathways and Enol Intermediates

Under acidic conditions, the reaction landscape for this compound expands. The carbonyl group of the ester can be protonated, which can influence the reactivity of the entire molecule. More significantly, acid can catalyze the tautomerization of the keto form of the ester to its enol form. While the concentration of the enol tautomer is generally low, it is a highly reactive nucleophile.

In the presence of a suitable electrophile, the enol intermediate can react at the α-carbon. For instance, in the presence of an acid catalyst and a halogen, halogenation can occur at the α-position to the carbonyl group. The acid promotes the formation of the enol, which then attacks the halogen. This pathway competes with the direct electrophilic addition to the alkene. The interplay between these two mechanistic pathways is dependent on the specific reaction conditions, including the strength of the acid and the nature of the electrophile.

Exploration of Radical Intermediates and Chain Mechanisms

Reactions involving this compound can also proceed through radical mechanisms, particularly under conditions that favor the homolytic cleavage of bonds, such as exposure to UV light or the presence of radical initiators. These reactions typically follow a chain reaction mechanism consisting of initiation, propagation, and termination steps.

The initiation step involves the formation of a radical species. For example, the chlorine-chlorine bond in Cl₂ can be homolytically cleaved by UV light to generate two chlorine radicals. In the propagation phase, a chlorine radical can abstract a hydrogen atom from the methyl group or add to the double bond. Addition of the radical to the double bond would generate a carbon-centered radical, which can then react with another molecule of the reactant, propagating the chain.

These radical reactions are generally less selective than their ionic counterparts, often leading to a mixture of products. The stability of the potential radical intermediates plays a crucial role in determining the major reaction pathway. For instance, an allylic radical, if formed, would be stabilized by resonance, making it a more likely intermediate.

Stereochemical Course and Diastereoselectivity of Transformations

The stereochemical outcome of reactions involving this compound is a critical aspect of its reactivity, dictating the three-dimensional arrangement of atoms in the product molecules. The inherent chirality and the presence of a double bond allow for the formation of various stereoisomers.

Studies on the closely related compound, Methyl 4-bromo-3-methylbut-2-enoate, provide valuable insights into the potential stereochemical course of reactions. For instance, in Reformatsky reactions, an E to Z inversion of the double bond has been observed, suggesting the formation of specific intermediates that dictate the final stereochemistry. nih.gov Similarly, Wittig reactions with related systems have shown retention of configuration under certain conditions. nih.gov

Reaction Kinetics and Rate Studies

The study of reaction kinetics provides quantitative data on the rates of chemical reactions and the factors that influence them. For reactions involving this compound, kinetic studies can help to elucidate the reaction mechanism by identifying the rate-determining step and the order of the reaction with respect to each reactant.

Kinetic studies on similar α,β-unsaturated systems have shown that the nature of the substituents on the double bond and the carbonyl group significantly affects the reaction rate. Electron-donating groups on the double bond generally increase the rate of electrophilic attack by stabilizing the carbocation intermediate. Conversely, the electron-withdrawing nature of the ester group can decrease the nucleophilicity of the alkene, thereby slowing down the reaction. The solvent can also play a crucial role, with polar solvents often accelerating ionic reactions by stabilizing charged intermediates and transition states.

Applications of Methyl 4 Chloro 2 Methylbut 2 Enoate in Complex Organic Synthesis

Precursor in the Synthesis of Advanced Chemical Intermediates

The strategic placement of a chloro group, a methyl-substituted alkene, and an ester functionality makes Methyl 4-chloro-2-methylbut-2-enoate a highly sought-after precursor for a variety of advanced chemical intermediates. The reactivity of the allylic chloride allows for facile nucleophilic substitution reactions, while the electron-deficient double bond is susceptible to various addition reactions. The ester group can be hydrolyzed or transformed into other functional groups, further enhancing its synthetic utility.

One key application lies in the synthesis of substituted heterocyclic compounds. For instance, through carefully designed reaction sequences, this chloro-ester can serve as a starting material for the construction of substituted pyridines and pyrimidines. These nitrogen-containing heterocycles are core components of many pharmaceuticals and agrochemicals. nih.govresearchgate.net The general approach involves the reaction of the electrophilic carbon of the chloromethyl group with a suitable nitrogen-containing nucleophile, followed by intramolecular cyclization and subsequent aromatization steps.

Another important class of intermediates derived from this compound includes various substituted butenoic acid derivatives. The chloro group can be displaced by a range of nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse functionalities. nih.gov The resulting products can then be further elaborated into more complex molecules. For example, the corresponding amino derivatives are valuable precursors for the synthesis of non-proteinogenic amino acids and peptide mimics.

Building Block for Agrochemicals and Specialty Chemicals

Furthermore, this compound serves as a precursor for the synthesis of juvenile hormone mimics. nih.govnih.gov These insect growth regulators interfere with the normal development of insects, offering a more targeted and environmentally benign approach to pest control compared to broad-spectrum insecticides. The synthesis of these mimics often involves the reaction of the chloromethyl group with a phenoxide to form an ether linkage, a key structural feature of many active compounds.

In the realm of specialty chemicals, this compound is utilized in the synthesis of various additives and monomers. Its ability to undergo polymerization, either through the double bond or after modification of its functional groups, allows for the creation of polymers with tailored properties. nih.gov

Utilization in the Construction of Natural Product Scaffolds and Analogs

The synthesis of natural products and their analogues is a cornerstone of organic chemistry, driving the development of new synthetic methodologies and providing access to medicinally important compounds. This compound has found utility as a versatile starting material in this area, particularly for the construction of terpenoid and polyketide-derived natural products.

A notable example is its potential application in the synthesis of carotenoid intermediates. nih.gov Carotenoids are a large class of naturally occurring pigments with important biological activities. The C5 building block of this compound can be strategically coupled to construct the polyene backbone characteristic of these molecules.

Moreover, the compound can be employed in the synthesis of marine natural product analogs. nih.govnih.govnd.edu.au Many marine organisms produce structurally complex and biologically active secondary metabolites. Synthetic chemists often target the synthesis of simplified analogues to understand their mode of action and improve their therapeutic potential. The functional handles present in this compound allow for its incorporation into these complex scaffolds. For instance, it can be used to introduce specific side chains or build up key ring systems found in these natural products.

Development of Novel Molecular Architectures and Advanced Materials

The unique reactivity of this compound also lends itself to the development of novel molecular architectures and advanced materials with specific functional properties. Its bifunctional nature, possessing both an electrophilic center and a polymerizable double bond, is particularly advantageous.

In the field of materials science, this compound can be used as a monomer or a cross-linking agent in the synthesis of functional polymers. nih.gov For example, it can be incorporated into polymer backbones to introduce reactive pendant groups. These groups can then be post-functionalized to tailor the material's properties for specific applications, such as in coatings, adhesives, or drug delivery systems.

Another area of application is in the synthesis of liquid crystal monomers. mdpi.comresearchgate.netresearchgate.net Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. The rigid butenoate core of this compound can be incorporated into mesogenic structures. By attaching appropriate flexible side chains, it is possible to design and synthesize new liquid crystalline materials with specific phase behaviors and electro-optical properties for use in display technologies.

The ability to participate in cycloaddition reactions, such as Diels-Alder reactions, further expands its utility in creating complex and three-dimensional molecular architectures. nih.gov This allows for the construction of polycyclic systems that can serve as scaffolds for new catalysts, sensors, or other advanced materials.

Spectroscopic Characterization and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Proton NMR (¹H NMR) for Proton Environment and Stereochemistry

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons in Methyl 4-chloro-2-methylbut-2-enoate have not been reported. Such data would be essential to confirm the arrangement of protons and the stereochemistry around the carbon-carbon double bond.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Similarly, the characteristic chemical shifts of the carbon atoms in the molecule are not documented. ¹³C NMR data is crucial for confirming the carbon framework of the molecule.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, DEPT)

No studies utilizing advanced 2D NMR techniques for the structural confirmation of this compound have been published. These techniques are vital for unambiguously assigning proton and carbon signals and for determining through-bond and through-space correlations.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

While database entries provide a predicted monoisotopic mass and molecular formula (C₆H₉ClO₂), experimental mass spectrometry data is unavailable. uni.lu

High-Resolution Mass Spectrometry (HRMS)

There are no published HRMS studies for this compound. HRMS data would provide a precise mass measurement, confirming the elemental composition. Predicted data for various adducts, such as [M+H]⁺ at an m/z of 149.03639, exists but has not been experimentally verified. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification in Mixtures

No GC-MS data, which would be used to assess the purity of the compound and analyze its fragmentation pattern upon electron ionization, has been reported in the scientific literature.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. While IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, Raman spectroscopy detects light scattering resulting from changes in molecular polarizability. ksu.edu.sa For this compound, these methods provide complementary information for a comprehensive vibrational assignment.

The key functional groups in this compound are the α,β-unsaturated ester, the carbon-chlorine bond, and various C-H bonds. The expected vibrational frequencies for these groups are based on data from analogous compounds. libretexts.orgdocbrown.infolibretexts.org

Carbonyl (C=O) Stretching: The ester carbonyl group gives rise to a very strong and characteristic absorption band in the IR spectrum. For α,β-unsaturated esters, this band typically appears in the range of 1715-1730 cm⁻¹. libretexts.org In Raman spectra of fatty acid methyl esters, this vibration is also prominent, observed between 1729 and 1748 cm⁻¹. nih.gov The conjugation with the C=C double bond slightly lowers the frequency compared to saturated esters.

Carbon-Carbon Double Bond (C=C) Stretching: The stretching vibration of the C=C double bond in the butenoate backbone is expected in the 1640-1680 cm⁻¹ region. libretexts.org This band is often more intense in the Raman spectrum than in the IR spectrum due to the non-polar nature of the C=C bond. ksu.edu.saresearchgate.net The relative intensity ratio of the C=C and C=O bands can be used to study conjugation and substitution. mdpi.com

C-O Stretching: The ester C-O single bond vibrations produce strong bands in the 1300-1000 cm⁻¹ region.

C-H Stretching and Bending: Alkenyl C-H stretching vibrations are expected just above 3000 cm⁻¹, while alkyl C-H stretches from the methyl groups occur just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹). libretexts.orgdocbrown.info C-H bending vibrations for the methyl groups appear around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹. libretexts.orgdocbrown.info

The following table summarizes the characteristic vibrational frequencies anticipated for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Carbonyl Stretch | C=O (Ester) | 1715 - 1730 | Strong | Medium-Strong |

| Alkene Stretch | C=C | 1640 - 1680 | Medium | Strong |

| Alkyl C-H Stretch | -CH₃ | 2850 - 2975 | Medium-Strong | Medium-Strong |

| Alkene C-H Stretch | =C-H | 3000 - 3100 | Medium | Medium |

| C-O Stretch | Ester | 1000 - 1300 | Strong | Weak |

| C-Cl Stretch | -CH₂Cl | 580 - 780 | Medium-Strong | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, the key chromophore is the α,β-unsaturated ester system, where the π-electrons of the carbonyl group are in conjugation with the π-electrons of the carbon-carbon double bond.

The primary electronic transition observed in such systems is a π → π* transition. This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to conjugation, the energy gap between these orbitals is reduced, causing absorption to occur at longer wavelengths compared to isolated chromophores. For α,β-unsaturated carbonyl compounds, the π → π* transition typically results in a strong absorption band in the 200-250 nm range. ias.ac.in A weaker n → π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to the π* antibonding orbital, may also be observed at longer wavelengths (typically >300 nm), although it is often much less intense.

X-ray Crystallography for Solid-State Molecular Structure Determination of Derivatives

One relevant derivative is (E)-Methyl 2-chloro-4-dicyclohexylamino-4-oxobut-2-enoate. researchgate.net This molecule shares the chlorinated α,β-unsaturated methyl ester core. Another informative structure is that of (–)-methyl (R,E)-4-[(2R,4R)-2-amino-2-trichloromethyl-1,3-dioxolan-4-yl]-4-hydroxy-2-methylbut-2-enoate, which features the methylbut-2-enoate backbone. nih.gov The crystallographic data for these derivatives highlight the planarity of the butenoate system and its preferred intermolecular interactions.

The table below presents crystallographic data for a relevant derivative, illustrating the type of information obtained from such studies.

| Parameter | (E)-Methyl 2-chloro-4-dicyclohexylamino-4-oxobut-2-enoate researchgate.net |

| Chemical Formula | C₁₇H₂₆ClNO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.8291 (19) |

| b (Å) | 10.533 (2) |

| c (Å) | 19.139 (4) |

| β (°) | 92.955 (3) |

| Volume (ų) | 1777.5 (6) |

| Z | 4 |

The study of crystal packing reveals how molecules arrange themselves in the solid state, governed by a network of intermolecular interactions. mdpi.comnih.govresearchgate.net These interactions, though weaker than covalent bonds, are crucial in determining the material's properties.

In the crystal structure of (–)-methyl (R,E)-4-[(2R,4R)-2-amino-2-trichloromethyl-1,3-dioxolan-4-yl]-4-hydroxy-2-methylbut-2-enoate, molecules are connected by O—H⋯O hydrogen bonds, forming helical chains. nih.gov These chains are further linked into sheets by N—H⋯O hydrogen bonds. nih.gov Similarly, the crystal structure of (E)-Methyl 2-chloro-4-dicyclohexylamino-4-oxobut-2-enoate features C—H⋯O hydrogen bonds that link the molecules. researchgate.net These findings suggest that the ester carbonyl oxygen of the methyl butenoate framework is an effective hydrogen bond acceptor, a role it would likely play in the crystal structure of this compound itself or its other derivatives. The ability to form these directed interactions significantly influences the supramolecular architecture of the solid. nih.gov

Integration of Experimental and Computational Spectroscopic Analysis for Enhanced Interpretation

To achieve a more profound and accurate interpretation of spectroscopic data, experimental results are often integrated with computational methods. researchgate.net Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict molecular structures, vibrational frequencies, and electronic transitions. researchgate.netmdpi.com

For a molecule like this compound, a typical workflow would involve:

Geometry Optimization: The molecule's three-dimensional structure is optimized computationally (e.g., using the B3LYP functional with a basis set like 6-31G*) to find its lowest energy conformation.

Frequency Calculation: Using the optimized geometry, the vibrational frequencies and their corresponding IR intensities and Raman activities are calculated. These theoretical frequencies often have systematic errors, which can be corrected using established scaling factors to improve agreement with experimental data. researchgate.net

Spectral Assignment: The calculated vibrational modes, which can be visualized as atomic motions, are then correlated with the experimentally observed bands in the IR and Raman spectra. researchgate.net This process allows for a confident assignment of even complex vibrations in the fingerprint region.

Electronic Transition Analysis: Time-dependent DFT (TD-DFT) calculations can predict the wavelengths and oscillator strengths of electronic transitions, which can be compared with the experimental UV-Vis spectrum to identify the nature of the transitions (e.g., π → π* or n → π*). acs.org

This integrated approach provides a powerful synergy; experimental spectra provide real-world data, while computational analysis offers a detailed, atom-level interpretation that confirms and clarifies the experimental findings. researchgate.netmdpi.com

Theoretical and Computational Studies on Methyl 4 Chloro 2 Methylbut 2 Enoate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed exploration of molecular systems. For Methyl 4-chloro-2-methylbut-2-enoate, these methods elucidate its fundamental properties, from its three-dimensional shape to its reactivity and spectroscopic signatures.

Electronic Structure and Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable arrangement of atoms in the molecule, a process known as geometry optimization. Using methodologies like Density Functional Theory (DFT), researchers can calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For a molecule like this compound, with its C=C double bond, calculations would likely confirm a relatively planar structure in the core of the molecule. scienceopen.com The optimization process provides the foundational data upon which other predictions, such as vibrational frequencies and electronic properties, are built.

Below is a table representing typical optimized geometric parameters that would be calculated for the molecule using a method like B3LYP/6-311++G(2d,2p).

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=C | ~1.34 Å |

| C-Cl | ~1.78 Å | |

| C=O | ~1.21 Å | |

| C-O | ~1.35 Å | |

| Bond Angle | C=C-C | ~124° |

| Cl-C-C | ~111° | |

| O=C-O | ~125° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scienceopen.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scienceopen.comimperial.ac.uk For this compound, the HOMO is expected to be localized around the C=C double bond and the oxygen atoms, while the LUMO would likely be centered on the carbon-carbon double bond and the carbonyl group.

| Orbital | Description | Typical Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| HOMO-LUMO Gap | Energy difference (LUMO - HOMO) | 4.5 to 6.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing critical insights into its reactive sites. scienceopen.comresearchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. researchgate.netresearchgate.net Yellow and green represent areas of decreasingly negative and near-zero potential, respectively. Blue corresponds to regions of the most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen and the chlorine atom due to their high electronegativity. The most positive regions (blue) would be found around the hydrogen atoms, particularly those of the methyl groups. This mapping visually identifies the likely sites for molecular interactions. scienceopen.comresearchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Wavelengths)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental structure.

NMR Chemical Shifts: Theoretical methods can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus. liverpool.ac.uknih.gov The accuracy of these predictions is highly dependent on the chosen computational method and basis set.

Vibrational Frequencies: The analysis of calculated vibrational frequencies allows for the prediction of an infrared (IR) and Raman spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. Comparing calculated spectra with experimental ones is a standard method for identifying a compound. nist.gov

UV-Vis Absorption Wavelengths: Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions, such as those observed in UV-Vis spectroscopy. The calculations can determine the wavelength of maximum absorption (λ_max), which typically corresponds to the electronic transition from the HOMO to the LUMO.

The table below shows a conceptual comparison of predicted and experimental spectroscopic data.

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value (Reference) |

| ¹H NMR Shift (CH₃) | 1.9 - 2.2 ppm | Varies with solvent |

| ¹³C NMR Shift (C=O) | 165 - 175 ppm | Varies with solvent |

| IR Frequency (C=O stretch) | 1710 - 1740 cm⁻¹ | ~1725 cm⁻¹ |

| UV-Vis λ_max (HOMO-LUMO) | 210 - 230 nm | ~220 nm |

Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches

The computational results described above are obtained using various quantum mechanical approaches. The two most common are Hartree-Fock (HF) and Density Functional Theory (DFT).

Hartree-Fock (HF): This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient for an ab initio method, HF systematically neglects a portion of the electron correlation, which can affect the accuracy of the results, particularly for energy calculations. nist.gov

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic energy based on the molecule's electron density rather than its complex wavefunction. Functionals like B3LYP combine aspects of HF theory with approximations for exchange and correlation energies. scienceopen.com DFT often provides a better balance of accuracy and computational cost compared to HF, making it a popular choice for studying the properties of organic molecules. researchgate.netnist.gov

Reaction Energetics and Thermodynamics

Furthermore, by performing vibrational frequency calculations, one can obtain the zero-point vibrational energy (ZPVE), thermal energy, entropy (S), and Gibbs free energy (G) for each species. nist.gov This allows for a comprehensive thermodynamic analysis of a reaction involving this compound, predicting whether a reaction is energetically favorable (exergonic, ΔG < 0) or unfavorable (endergonic, ΔG > 0) under specific conditions. Calculating the structure and energy of transition states also allows for the prediction of reaction kinetics by determining the activation energy barrier.

The following table illustrates how computational methods can be used to determine the thermodynamics of a hypothetical hydrolysis reaction.

| Species | Calculated E (Hartree) | Calculated G (Hartree) |

| This compound + H₂O | -835.123 | -835.155 |

| 4-chloro-2-methylbut-2-enoic acid + Methanol (B129727) | -835.128 | -835.162 |

| Thermodynamic Change | ΔE (kcal/mol) | ΔG (kcal/mol) |

| -3.14 | -4.40 |

Advanced Computational Modeling for Reactivity and Selectivity Prediction

Computational modeling serves as a powerful tool to predict the reactivity and selectivity of chemical reactions involving this compound. Density Functional Theory (DFT) is a commonly employed method to investigate reaction mechanisms and predict outcomes. For instance, in reactions involving α,β-unsaturated esters, computational studies can elucidate the preferred pathways, such as 1,2- versus 1,4-addition.

A theoretical investigation into the hydroboration of α,β-unsaturated esters, a reaction class relevant to the double bond in this compound, revealed that the 1,4-hydroboration pathway is significantly more favorable than the 1,2-hydroboration pathway. rsc.org The calculated free energy barrier for the rate-determining step of the 1,4-addition was 15.0 kcal mol⁻¹, whereas the barrier for the 1,2-addition was substantially higher at 29.7 kcal mol⁻¹. rsc.org This preference is attributed to the greater preservation of the conjugated π system in the transition state of the 1,4-pathway. rsc.org Such computational insights are crucial for predicting the regioselectivity of reactions involving the double bond of this compound.

Furthermore, computational models can predict the susceptibility of the compound to nucleophilic attack. The presence of both an ester group and a chloro-substituent introduces multiple electrophilic sites. DFT calculations can map the electrostatic potential (ESP) surface of the molecule, identifying regions with a partial positive charge that are prone to nucleophilic attack. The carbonyl carbon of the ester and the carbon atom bonded to the chlorine are expected to be primary electrophilic centers.

In the context of radical reactions, theoretical studies on the thermal decomposition of similar esters, like methyl butanoate, have identified hydrogen abstraction as a key initial step. nih.govresearchgate.net For this compound, computational modeling could predict the relative ease of hydrogen abstraction from the different methyl groups and the methylene (B1212753) group, as well as the potential for homolytic cleavage of the carbon-chlorine bond.

Table 1: Calculated Activation Barriers for Hydroboration of α,β-Unsaturated Esters This table is based on data for a generic α,β-unsaturated ester system and is illustrative for the types of predictions made for this compound.

| Reaction Pathway | Rate-Determining Step | Calculated Free Energy Barrier (kcal mol⁻¹) |

| 1,4-Hydroboration | First Hydrogen Transfer | 15.0 rsc.org |

| 1,2-Hydroboration | First Hydrogen Transfer | 29.7 rsc.org |

Stereochemical Conformation Analysis

The stereochemistry of this compound is centered around the C2=C3 double bond, which can exist as either the E or Z isomer. Computational methods are invaluable for determining the relative stabilities of these isomers and the energy barriers for their interconversion.

Studies on similar substituted butenoates and other unsaturated systems have shown that the relative stability of E and Z isomers is governed by a delicate balance of steric and electronic factors. mdpi.com For this compound, the E isomer is generally expected to be more stable due to reduced steric hindrance between the larger substituents on the double bond.

Computational analysis of the isomerization process can be performed by locating the transition state for rotation around the C=N double bond in analogous systems, which often proceeds via an "umklapp" or in-plane rotation mechanism. mdpi.com For C=C double bonds, the transition state involves a perpendicular arrangement of the p-orbitals, and the activation energy is typically high. DFT calculations on related systems have shown that these barriers can be in the range of 60-110 kJ/mol, indicating that E/Z isomerization is slow at room temperature. mdpi.commdpi.com

Table 2: Predicted Relative Stabilities and Isomerization Barriers This table presents hypothetical data for this compound based on trends observed in related compounds.

| Isomer | Relative Energy (kJ mol⁻¹) | Isomerization Barrier (E → Z) (kJ mol⁻¹) | Isomerization Barrier (Z → E) (kJ mol⁻¹) |

| E-isomer | 0.0 | ~70-90 | ~60-80 |

| Z-isomer | > 0 | - | - |

Excited State Calculations (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. rsc.org This is particularly relevant for understanding a molecule's response to light, such as its UV-Vis absorption spectrum and its photochemical reactivity.

For this compound, an α,β-unsaturated ester, the lowest energy electronic transitions are typically of the π → π* and n → π* type. TD-DFT calculations can predict the energies of these transitions, which correspond to the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum. The calculations also provide information on the oscillator strength of each transition, which relates to the intensity of the absorption peak.

The nature of the excited states can be further analyzed by examining the molecular orbitals involved in the electronic transitions. For example, a π → π* transition would involve the promotion of an electron from a bonding π orbital localized on the C=C and C=O double bonds to a corresponding antibonding π* orbital. An n → π* transition would involve the promotion of a non-bonding electron from the carbonyl oxygen to the π* orbital.

Understanding the character of the excited states is crucial for predicting photochemical reactions. For instance, excitation to a π → π* state can lead to E/Z isomerization around the double bond. TD-DFT can be used to explore the potential energy surfaces of the excited states to identify reaction pathways and potential for photodecomposition. cnr.it

Table 3: Hypothetical TD-DFT Predicted Electronic Transitions for E-Methyl 4-chloro-2-methylbut-2-enoate This table is illustrative and based on general knowledge of α,β-unsaturated esters.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~3.5 | ~354 | Low (~0.01) | n → π |

| S₀ → S₂ | ~5.0 | ~248 | High (~0.4) | π → π |

Research on Derivatives and Analogs of Methyl 4 Chloro 2 Methylbut 2 Enoate

Structure-Reactivity Relationships within the Butenoate Class

The reactivity of compounds within the butenoate class is intrinsically linked to their molecular structure. Factors such as the position of the double bond, the nature of substituents, and electronic and steric effects all play a crucial role in determining their chemical behavior. scribd.com The relationship between a molecule's structure and its reactivity is a fundamental concept in organic chemistry, allowing for the prediction of chemical properties. scribd.com

Key factors that influence the reactivity of butenoates include:

Bond Strength: Weaker bonds within the molecule contribute to higher chemical potential and thus greater reactivity. scribd.com

Electronic Properties: The distribution of electrons, influenced by the presence of electron-withdrawing or electron-donating groups, affects the stability and reactivity of the molecule. For instance, the presence of an ester group and a halogen in methyl 4-chloro-2-methylbut-2-enoate significantly influences the electron density across the carbon-carbon double bond.

Steric Hindrance: The size and spatial arrangement of substituent groups can hinder the approach of reactants, thereby affecting reaction rates.

In the context of butenoate esters, the position of the carbon-carbon double bond is a major determinant of reactivity. For example, studies comparing methyl 2-butenoate and methyl 3-butenoate in hydrogen addition reactions have shown that the location of the double bond influences the reaction kinetics. rsc.org Hydrogen addition reactions are generally faster for both isomers compared to hydrogen abstraction, except at very high temperatures for methyl 2-butenoate. rsc.org The Hammett equation is a valuable tool for quantifying the effect of substituents on the reactivity of benzene (B151609) derivatives and can be conceptually applied to understand how substituents on the butenoate backbone influence reaction rates and equilibria. libretexts.orgresearchgate.net

| Structural Feature | Influence on Reactivity | Example in Butenoates |

|---|---|---|

| Position of C=C Double Bond | Affects the stability of carbocation intermediates and the regioselectivity of addition reactions. | Differences in reaction kinetics between methyl 2-butenoate and methyl 3-butenoate. rsc.org |

| Ester Group (Electron-withdrawing) | Deactivates the double bond towards electrophilic attack but activates it for nucleophilic conjugate addition. | General reactivity pattern for α,β-unsaturated esters. |

| Alkyl Substitution (e.g., 2-methyl group) | Increases the electron density of the double bond and can cause steric hindrance. | The methyl group in this compound influences the electrophilicity of the double bond. |

| Halogenation (e.g., 4-chloro group) | The inductive effect of the halogen withdraws electron density, affecting the reactivity of the entire molecule. | The chlorine atom in this compound enhances the electrophilic character of the C4 position. |

Synthesis and Transformations of Structurally Related Methyl Butenoates and their Esters

The synthesis of methyl butenoates can be achieved through various methods. One common approach involves the reaction of an appropriate allyl halide with carbon monoxide and methanol (B129727) in the presence of a nickel-carbonyl catalyst and thiourea. google.com This process is typically carried out at atmospheric pressure and temperatures between 15 and 35 °C. google.com For instance, methyl 3-butenoate can be prepared from an allyl halide. google.com

Transformations of methyl butenoates are diverse. Isomerization of the double bond is a key reaction. For example, methyl 3-butenoate can be isomerized to the more stable α,β-unsaturated ester, methyl crotonate, using an anionic resin like Amberlite IR-45. google.com Iron carbonyl-promoted isomerization is another reported method for this transformation. chemicalbook.com Saponification of methyl butenoate with sodium hydroxide (B78521) yields crotonic acid after acidification. google.com

Structurally related butenoate esters are involved in a variety of chemical transformations. They can serve as precursors in the synthesis of more complex molecules. For example, methyl 3-butenoate is used in the synthesis of dipeptide olefin isosteres via intermolecular olefin cross-metathesis. chemicalbook.com

Exploration of Chiral Derivatives and Enantioselective Synthesis Strategies

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is achieved, is a significant area of organic chemistry. utexas.edu When a reaction creates a new chiral center from an achiral starting material without the influence of a chiral agent, a 50:50 mixture of enantiomers, known as a racemic mixture, is typically formed. utexas.edulumenlearning.com

Several strategies have been developed for the enantioselective synthesis of chiral compounds, which aim to produce one enantiomer in excess over the other. nih.gov These methods often rely on the use of chiral catalysts or auxiliaries. nih.gov For instance, organocatalyzed direct asymmetric vinylogous Michael additions have been successfully employed to synthesize optically active α,β-unsaturated γ-substituted butyrolactams. rsc.orgresearchgate.net This approach, using a chiral bifunctional amine-squaramide catalyst, provides high yields and excellent diastereoselectivities and enantioselectivities. rsc.orgresearchgate.net

In the context of butenoates, creating a chiral center can be achieved through various reactions. For example, nucleophilic addition to a prochiral carbonyl group can generate a chiral center. libretexts.org If the two groups attached to the carbonyl carbon are different, a new stereocenter is formed. libretexts.org The stereochemical outcome of such reactions, whether it leads to retention, inversion, or racemization of a pre-existing stereocenter, depends on the reaction mechanism (e.g., S\N1 versus S\N2). lumenlearning.com

| Enantioselective Strategy | Description | Relevance to Butenoate Derivatives |

|---|---|---|

| Asymmetric Catalysis | Uses a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. | Chiral catalysts can be used for reactions like Michael additions to α,β-unsaturated butenoates. rsc.orgresearchgate.net |

| Chiral Auxiliaries | A chiral group is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. The auxiliary is removed afterward. | Could be attached to the carboxyl group of a butenoic acid to direct additions to the double bond. |

| Enzyme-Catalyzed Reactions | Enzymes are inherently chiral and can catalyze reactions with high enantioselectivity. | Enzymes could potentially be used for the stereoselective reduction or hydrolysis of butenoate esters. |

Impact of Varying Halogenation and Alkyl Substitution Patterns on Chemical Behavior

The chemical behavior of butenoates is significantly influenced by the nature and position of halogen and alkyl substituents. libretexts.org Halogenation, the substitution of a hydrogen atom with a halogen, introduces an electronegative element that can profoundly alter the electronic properties of the molecule through inductive effects. wordpress.comyoutube.com

In the case of this compound, the chlorine atom at the C4 position exerts a strong electron-withdrawing inductive effect. This effect makes the C4 position more electrophilic and can influence the reactivity of the double bond. The reactivity of halogens in these types of reactions generally follows the order F > Cl > Br > I. pressbooks.pub Chlorine and bromine are often used in practice due to their moderate reactivity. pressbooks.pub

Alkyl groups, such as the methyl group at the C2 position in this compound, are electron-donating. This has the opposite electronic effect to the halogen, increasing the electron density of the carbon-carbon double bond. The interplay between the electron-withdrawing chloro group and the electron-donating methyl group, along with the ester functionality, creates a unique reactivity profile.

The pattern of substitution also dictates the outcome of certain reactions. For example, in elimination reactions, the position of the leaving group (the halogen) and the availability of adjacent protons determine which alkene isomers are formed. masterorganicchemistry.com Similarly, the regioselectivity of addition reactions to the double bond is governed by the electronic and steric influences of the various substituents.

Future Perspectives and Emerging Research Directions

Development of Greener and Sustainable Synthetic Pathways

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern synthetic efforts. Future research on Methyl 4-chloro-2-methylbut-2-enoate will likely focus on developing synthetic pathways that are not only efficient but also environmentally benign. This involves a holistic approach, from the choice of starting materials to the final purification steps.

Key research objectives in this area include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.